![molecular formula C15H39N3O3Si3 B14392275 1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane CAS No. 88237-51-8](/img/structure/B14392275.png)
1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of three trimethylsilyl groups attached to a triazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane typically involves the reaction of triazinane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction can be represented as follows:
Triazinane+3(CH3)3SiCl→1,3,5-Tris[(trimethylsilyl)oxy]methyl-1,3,5-triazinane+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as alcohols or amines.
Major Products Formed
Oxidation: Silanols
Reduction: Silanes
Substitution: Various substituted triazinanes depending on the nucleophile used.
Applications De Recherche Scientifique
1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in medical imaging and diagnostics.
Industry: Used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can be utilized in various applications. The pathways involved may include:
Silicon-oxygen bond formation: Leading to the stabilization of the compound.
Hydrophobic interactions: Enhancing the solubility and stability of the compound in non-polar solvents.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Used in the aromatic C-H silylation of arenes.
Tetrakis(trimethylsilyloxy)silane: Used as a precursor in the preparation of nanostructured organosilicon polymer films.
Uniqueness
1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its trimethylsilyl groups provide stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
88237-51-8 |
|---|---|
Formule moléculaire |
C15H39N3O3Si3 |
Poids moléculaire |
393.74 g/mol |
Nom IUPAC |
[3,5-bis(trimethylsilyloxymethyl)-1,3,5-triazinan-1-yl]methoxy-trimethylsilane |
InChI |
InChI=1S/C15H39N3O3Si3/c1-22(2,3)19-13-16-10-17(14-20-23(4,5)6)12-18(11-16)15-21-24(7,8)9/h10-15H2,1-9H3 |
Clé InChI |
FXVCYLBFHCOZMC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCN1CN(CN(C1)CO[Si](C)(C)C)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate](/img/structure/B14392201.png)
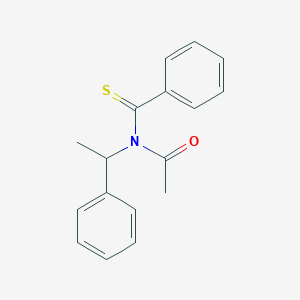
![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
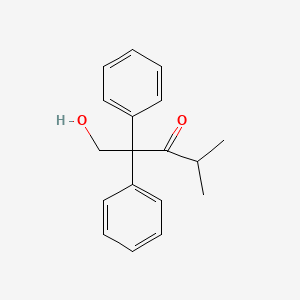
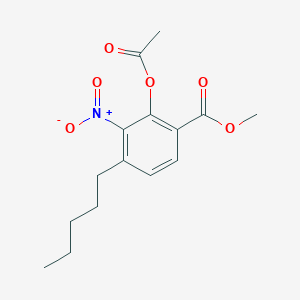
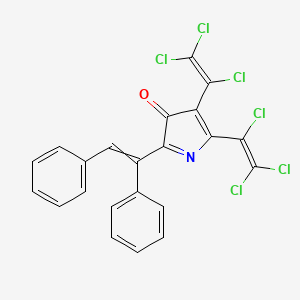
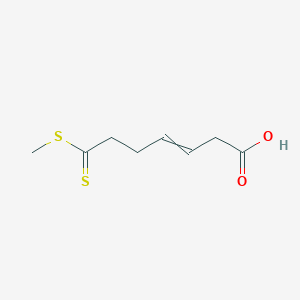
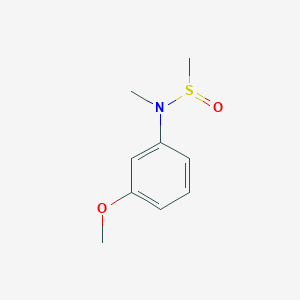
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one](/img/structure/B14392263.png)
![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
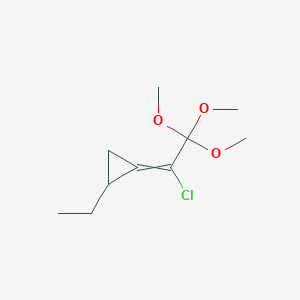
![2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14392293.png)
![1-Phenylbicyclo[6.2.1]undec-8-ene](/img/structure/B14392295.png)
